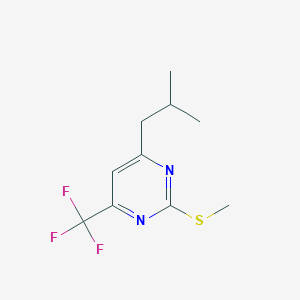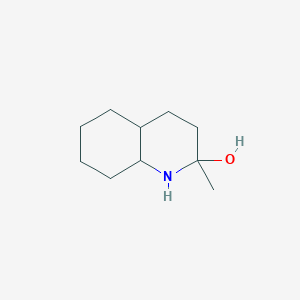
1-(Dodecylsulfanyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecylsulfanyl)propan-1-OL is an organic compound characterized by a long dodecyl (12-carbon) chain attached to a propanol backbone via a sulfur atom. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dodecylsulfanyl)propan-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with dodecyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecylsulfanyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted propanol derivatives.
Scientific Research Applications
1-(Dodecylsulfanyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 1-(Dodecylsulfanyl)propan-1-OL is primarily related to its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. Molecular targets include lipid bilayers and hydrophobic domains in proteins.
Comparison with Similar Compounds
1-Propanol: A primary alcohol with a shorter chain, lacking the sulfur atom.
Dodecanol: A long-chain alcohol without the propanol backbone.
Dodecyl mercaptan: Similar long-chain structure but lacks the hydroxyl group.
Uniqueness: 1-(Dodecylsulfanyl)propan-1-OL is unique due to its combination of a long hydrophobic chain and a hydrophilic hydroxyl group, along with the presence of a sulfur atom. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
64391-49-7 |
|---|---|
Molecular Formula |
C15H32OS |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
KKLFAZSAQYFWPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


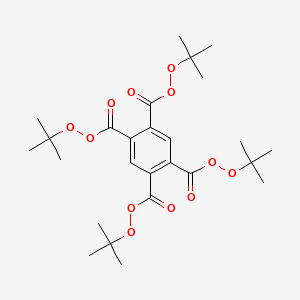


![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)

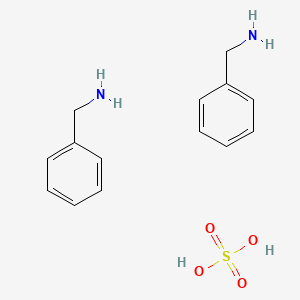
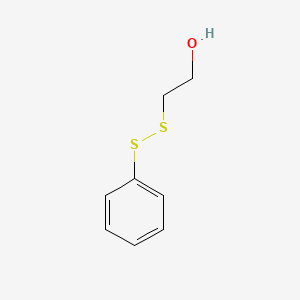
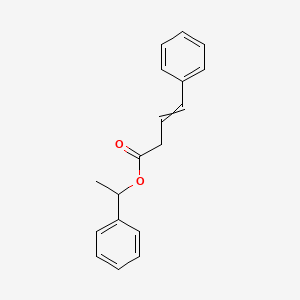
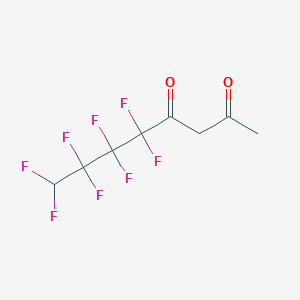

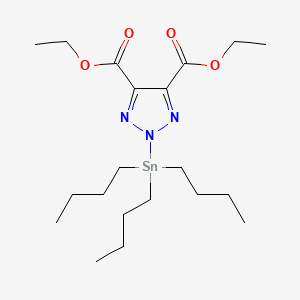
![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
